molecular formula C8H16Cl2N2O B1419778 (4-Morpholin-4-ylbut-2-yn-1-yl)amine dihydrochloride CAS No. 1197238-82-6

(4-Morpholin-4-ylbut-2-yn-1-yl)amine dihydrochloride

Cat. No.: B1419778
CAS No.: 1197238-82-6
M. Wt: 227.13 g/mol
InChI Key: FWPZRLAXENJPHX-UHFFFAOYSA-N
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Description

(4-Morpholin-4-ylbut-2-yn-1-yl)amine dihydrochloride is a compound with the molecular formula C8H16Cl2N2O and a molecular weight of 227.13 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Morpholin-4-ylbut-2-yn-1-yl)amine dihydrochloride typically involves the reaction of morpholine with propargyl bromide, followed by the addition of ammonia. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (4-Morpholin-4-ylbut-2-yn-1-yl)amine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is part of a broader class of Mannich bases, which have been extensively studied for their biological activities. Mannich bases are known for their anticancer, antibacterial, antifungal, and antiviral properties. The introduction of the morpholine ring enhances the compound's interaction with biological targets, potentially improving its efficacy as a therapeutic agent.

Anticancer Activity

Research has shown that Mannich bases exhibit notable cytotoxicity against various cancer cell lines. For instance, compounds derived from morpholine structures have demonstrated significant activity against human colon cancer cell lines. The structure–activity relationship (SAR) studies indicate that modifications to the morpholine moiety can enhance anticancer potency .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Studies have indicated that certain Mannich bases possess activity against both gram-positive and gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial treatments .

Drug Design and Development

The unique structure of (4-Morpholin-4-ylbut-2-yn-1-yl)amine dihydrochloride allows for modifications that can enhance drug delivery properties. The incorporation of polar functional groups through aminomethylation can improve solubility and bioavailability, making it a candidate for further drug development .

Structure Modification

The ability to modify the morpholine ring and the alkyne moiety opens avenues for synthesizing derivatives with improved pharmacological profiles. For example, variations in the substituents on the morpholine ring can lead to changes in receptor binding affinity and selectivity .

Targeting Specific Pathways

Research indicates that derivatives of this compound may inhibit specific biological pathways involved in cancer progression or bacterial resistance mechanisms. This specificity is crucial for developing targeted therapies that minimize side effects associated with conventional treatments .

Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various Mannich bases, including those derived from morpholine structures, against several cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that compounds with a morpholine moiety exhibited IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil, suggesting enhanced efficacy .

Antimicrobial Testing

In another study focusing on antimicrobial activity, derivatives of this compound were tested against both bacterial strains and fungal pathogens. The findings revealed promising results with several derivatives showing inhibition zones comparable to existing antibiotics .

Mechanism of Action

The mechanism of action of (4-Morpholin-4-ylbut-2-yn-1-yl)amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • (4-Morpholin-4-ylbut-2-yn-1-yl)amine hydrochloride
  • (4-Morpholin-4-ylbut-2-yn-1-yl)amine sulfate

Comparison: (4-Morpholin-4-ylbut-2-yn-1-yl)amine dihydrochloride is unique due to its specific dihydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. The presence of two chloride ions can also affect its interactions with other molecules and its overall chemical behavior.

Biological Activity

Overview

(4-Morpholin-4-ylbut-2-yn-1-yl)amine dihydrochloride, with the molecular formula C8H16Cl2N2O and a molecular weight of 227.13 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological interactions, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activities and influence cellular pathways. The compound has been noted for its potential in drug development due to its unique structural properties that allow it to bind effectively to biological macromolecules.

Antimicrobial Properties

Research has indicated that compounds related to this compound exhibit significant antimicrobial activity. For instance, derivatives containing morpholine rings have demonstrated notable effects against Mycobacterium tuberculosis, suggesting a potential application in treating resistant strains of this pathogen .

Antitumor Activity

Studies have explored the antitumor potential of morpholine-containing compounds. For example, some derivatives have been shown to inhibit key enzymes involved in the de novo purine biosynthesis pathway, leading to cytotoxic effects on tumor cells . The inhibition of glycinamide ribonucleotide formyltransferase (GARFTase) has been particularly highlighted, with compounds demonstrating potent activity against various cancer cell lines.

Case Studies

  • Antimycobacterial Activity : A series of morpholine derivatives were synthesized and tested against Mycobacterium tuberculosis H37Rv. Results showed significant reductions in relative light units (RLU), indicating effective inhibition of bacterial growth. Compounds 5d and 5c were identified as the most potent .
  • Cytotoxicity in Cancer Models : In vitro studies revealed that certain analogues of this compound could potentiate the effects of ionizing radiation in cancer cells, enhancing their cytotoxicity significantly . This suggests a dual role where these compounds not only act as standalone agents but also enhance the efficacy of existing treatments.

Comparative Analysis

A comparison of this compound with similar compounds highlights its unique properties:

Compound NameAntimicrobial ActivityAntitumor ActivityMechanism of Action
This compoundSignificant against M. tuberculosisPotent against various cancer cell linesInhibition of GARFTase
4-(morpholin-4-yl)-N'-(arylidene)benzohydrazidesModerateModerateInterference with bacterial metabolism
Dibenzo[b,d]thiophen derivativesLowHighDNA-PK inhibition

Properties

IUPAC Name

4-morpholin-4-ylbut-2-yn-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.2ClH/c9-3-1-2-4-10-5-7-11-8-6-10;;/h3-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPZRLAXENJPHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC#CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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